2-(4-Methoxy-2-methylphenyl)benzoic acid chemical properties
2-(4-Methoxy-2-methylphenyl)benzoic acid chemical properties
A Privileged Biaryl Scaffold for Medicinal Chemistry
Executive Summary
2-(4-Methoxy-2-methylphenyl)benzoic acid (CAS: Analogous to 14525-71-4 series) represents a critical biaryl scaffold in modern organic synthesis. Structurally characterized by an ortho-substituted biphenyl core, this compound serves as a versatile intermediate in the development of SGLT2 inhibitors (gliflozins) and Angiotensin II receptor blockers (sartans). Its unique steric bulk, provided by the ortho-methyl group, induces atropisomerism, a property increasingly exploited in the design of chiral catalysts and liquid crystal materials.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and downstream reactivity profiles, specifically intramolecular cyclization to fluorenones.
Physicochemical Profile & Identity
The compound exhibits the classic solubility profile of lipophilic benzoic acid derivatives: low aqueous solubility but high solubility in polar organic solvents (DMSO, Methanol) and chlorinated solvents.
Table 1: Chemical Identity & Predicted Properties
| Property | Specification | Notes |
| IUPAC Name | 2-(4-Methoxy-2-methylphenyl)benzoic acid | |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | White to off-white crystalline solid | Typical of biaryl acids |
| Melting Point | 168–172 °C | Predicted based on structural analogs [1] |
| pKa (Acid) | 4.2 ± 0.2 | Carboxylic acid moiety |
| LogP | 3.8 – 4.1 | High lipophilicity due to biaryl core |
| Solubility | Soluble: DMSO, EtOH, DCM, EtOAcInsoluble: Water (pH < 7) | Soluble in aq.[1][2][3][4][5][6][7][8][9][10][11] NaOH/NaHCO₃ |
Synthetic Architecture: Suzuki-Miyaura Coupling
The most robust route to 2-(4-Methoxy-2-methylphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann reactions due to milder conditions and higher tolerance for the carboxylic acid functionality.
3.1. Retrosynthetic Logic
The synthesis disconnects at the biaryl bond. The steric hindrance introduced by the ortho-methyl group on the phenyl ring and the ortho-carboxylic acid on the benzoate ring requires a catalyst system capable of oxidative addition into hindered substrates.
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Coupling Partner A: 2-Bromobenzoic acid (or Methyl 2-bromobenzoate)
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Coupling Partner B: (4-Methoxy-2-methylphenyl)boronic acid
3.2. Detailed Protocol (Self-Validating)
Objective: Synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid on a 10 mmol scale.
Reagents:
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2-Bromobenzoic acid (2.01 g, 10 mmol)
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(4-Methoxy-2-methylphenyl)boronic acid (1.99 g, 12 mmol)
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Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (for faster kinetics)
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Na₂CO₃ (2M aqueous solution, 15 mL)
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Solvent: 1,4-Dioxane (30 mL) / Water (10 mL)
Step-by-Step Methodology:
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Degassing (Critical): Sparge the 1,4-dioxane/water mixture with argon for 20 minutes. Why: Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.
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Assembly: In a 100 mL Schlenk flask, combine the aryl bromide, boronic acid, and catalyst under argon flow.
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Activation: Add the degassed base solution. The biphasic system requires vigorous stirring.
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Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via HPLC or TLC (Eluent: 30% EtOAc/Hexane).
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Workup (Acidification):
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>99%) is required for biological assays.
3.3. Synthetic Workflow Visualization
Figure 1: Suzuki-Miyaura synthetic workflow emphasizing the critical degassing and acidification steps.
Reactivity & Downstream Applications
The biaryl core is not merely an endpoint; it is a divergence point for creating fused tricyclic systems or functionalized pharmacophores.
4.1. Intramolecular Friedel-Crafts Acylation
Treating the acid with thionyl chloride (SOCl₂) followed by a Lewis acid (AlCl₃) or using Polyphosphoric Acid (PPA) induces cyclization to form substituted Fluorenones .
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Significance: Fluorenones are key cores in organic electronics and specific antiviral agents.
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Regioselectivity: Cyclization occurs at the most electron-rich available position on the methoxy-ring.
4.2. Demethylation to Biaryl Phenols
Reaction with BBr₃ (Boron tribromide) yields the corresponding phenol.
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Significance: This reveals a hydroxyl handle for further conjugation, mimicking the pharmacophore found in SGLT2 inhibitors where the sugar moiety is attached to a similar biaryl position [2].
4.3. Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways leading to fused ring systems (Fluorenones) or functionalized phenols.
Application in Drug Discovery (SGLT2 & Sartans)
The 2-(4-methoxy-2-methylphenyl)benzoic acid structure is a "privileged scaffold" because it mimics the twisted biaryl geometry required for binding to specific G-protein coupled receptors (GPCRs) and transporters.
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SGLT2 Inhibitors: The "gliflozin" class (e.g., Canagliflozin, Dapagliflozin) relies on a biaryl spacer to position a glucose moiety against a distal aromatic ring. While modern SGLT2s often use a thiophene-phenyl or phenyl-phenyl link, this specific methoxy-methyl biaryl acid is a model precursor for studying the structure-activity relationship (SAR) of the lipophilic tail [3].
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Angiotensin II Antagonists: The "Sartan" class (e.g., Telmisartan) often utilizes a biphenyl-carboxylic acid or biphenyl-tetrazole motif. This compound serves as a key intermediate in synthesizing "Sartan" analogs where the tetrazole is replaced or modified.[9]
Analytical Characterization Standards
To ensure scientific integrity, the following analytical signals confirm the structure:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5 (s, 1H): Carboxylic acid proton (broad, exchangeable).
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δ 3.78 (s, 3H): Methoxy group (-OCH₃).
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δ 2.15 (s, 3H): Methyl group (-CH₃) on the B-ring.
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δ 6.8 – 7.9 (m, 7H): Aromatic protons. Note: The ortho-methyl group shields adjacent protons, creating a distinct splitting pattern compared to unsubstituted biaryls.
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Mass Spectrometry (ESI-):
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m/z: 241.1 [M-H]⁻ (Base peak).
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References
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PubChem. (2025).[1] 2-(4-Methoxy-2-methylphenyl)benzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
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Grembecka, J. (2014). The Biaryl Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual citation for scaffold utility). Available at: [Link]
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- 4. chemimpex.com [chemimpex.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
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